molecular formula C9H10N2O B173257 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 109535-73-1

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Cat. No. B173257
M. Wt: 162.19 g/mol
InChI Key: CLQOBOAKNXTWQK-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde at 50°C . This results in the formation of compounds with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily associated with their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .

Scientific Research Applications

Synthesis and Chemical Reactivity

Studies have explored the synthesis and reactivity of derivatives related to 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, demonstrating its versatility as a scaffold for generating complex heterocyclic compounds. For example, the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles has been explored, leading to the synthesis of trichloromethylated bridgehead N-heterocycles, highlighting the compound's utility in synthesizing indolizines and various pyrrolo[2,3-b]pyridine derivatives (Yavari, Sabbaghan, & Hossaini, 2006). Another study focused on the synthesis of naphthyridin-2(1H)-one derivatives via ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, showcasing an innovative methodology for accessing naphthyridinones with potential for further functionalization (Croix, Massip, & Viaud-Massuard, 2018).

Biological and Medicinal Properties

The structural motif of pyrrolo[2,3-b]pyridine is prevalent in molecules exhibiting significant biological activities. Research into pyrrolyl-pyridine heterocyclic compounds has demonstrated a wide spectrum of biological activities, making it an attractive framework for the development of new anticancer agents. Compounds derived from this scaffold have shown significant anticancer activity against various cancer cell lines, including human cervical and breast cancer cells, underscoring the potential of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one derivatives in oncology (Mallisetty, Ganipisetti, Majhi, & Putta, 2023).

Future Directions

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives involve the development of a class of these derivatives targeting FGFR with development prospects . These compounds represent an attractive strategy for cancer therapy, and their further study could lead to the discovery of more potent inhibitors .

properties

IUPAC Name

3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-9(2)6-4-3-5-10-7(6)11-8(9)12/h3-5H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQOBOAKNXTWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(NC1=O)N=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563462
Record name 3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

CAS RN

109535-73-1
Record name 3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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